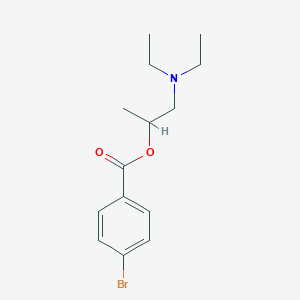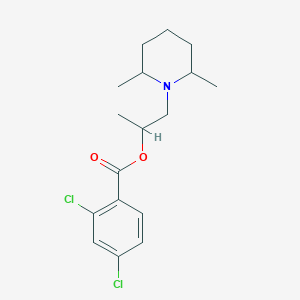
2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the synthesis of new compounds.
Biochemical and Physiological Effects
In addition to its use as a reagent in organic synthesis, 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate in lab experiments is its high purity and stability. This makes it a reliable reagent for use in a variety of reactions. However, one limitation of using this compound is that it can be expensive to synthesize, which may limit its use in some research applications.
Orientations Futures
There are many potential future directions for research on 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate. One area of interest is in the development of new synthetic methods for this compound, which could make it more accessible for use in research. Another area of interest is in the study of its biochemical and physiological effects, which could lead to the development of new treatments for a variety of diseases. Finally, there is potential for the use of this compound in the development of new materials with unique properties.
Méthodes De Synthèse
The synthesis of 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate involves the reaction of 3,5-ditert-butylbenzoic acid with diethylamine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and is typically carried out in an organic solvent such as dichloromethane. The resulting product is purified by column chromatography to yield the final compound.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate has been used in a variety of scientific research applications. One of the most common uses of this compound is as a reagent in organic synthesis. It has been shown to be effective in the synthesis of a variety of compounds, including pharmaceuticals and natural products.
Propriétés
Formule moléculaire |
C21H35NO2 |
|---|---|
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C21H35NO2/c1-9-22(10-2)11-12-24-19(23)16-13-17(20(3,4)5)15-18(14-16)21(6,7)8/h13-15H,9-12H2,1-8H3 |
Clé InChI |
DOUWUYDOPACKAE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)




![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)





![3-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294929.png)

